molecular formula C13H9BrO2 B7967759 5-(4-Bromophenyl)benzo[d][1,3]dioxole

5-(4-Bromophenyl)benzo[d][1,3]dioxole

Cat. No.: B7967759
M. Wt: 277.11 g/mol
InChI Key: HVDOFSPYIFMJIY-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)benzo[d][1,3]dioxole is an organic compound that features a bromophenyl group attached to a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)benzo[d][1,3]dioxole typically involves the bromination of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of benzo[d][1,3]dioxole with bromobenzene under specific conditions to introduce the bromophenyl group . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d][1,3]dioxole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(4-Bromophenyl)benzo[d][1,3]dioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)benzo[d][1,3]dioxole involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The benzo[d][1,3]dioxole moiety may also contribute to its biological effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)benzo[d][1,3]dioxole is unique due to the presence of the bromine atom, which can significantly impact its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(4-bromophenyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDOFSPYIFMJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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